molecular formula C34H29NO5 B5125978 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate

1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate

Cat. No. B5125978
M. Wt: 531.6 g/mol
InChI Key: CTAKBLNSQIMQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate, commonly known as MPA-NPN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenoxyacetate derivatives and is known for its unique chemical structure, which gives it specific biochemical and physiological properties.

Mechanism of Action

The mechanism of action of MPA-NPN involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and metastasis. It has been shown to inhibit the expression of VEGF, which is a critical factor in angiogenesis. Furthermore, MPA-NPN has been shown to inhibit the expression of MMPs, which are enzymes that play a critical role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
MPA-NPN has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPA-NPN inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, MPA-NPN has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis. Additionally, MPA-NPN has been shown to inhibit the expression of VEGF, which is a critical factor in angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using MPA-NPN in lab experiments include its unique chemical structure, which gives it specific biochemical and physiological properties. Furthermore, MPA-NPN has been shown to have potential therapeutic applications in various scientific studies. However, the limitations of using MPA-NPN in lab experiments include its complex synthesis method and the need for specialized equipment and reagents.

Future Directions

The potential therapeutic applications of MPA-NPN in cancer treatment have gained significant attention in scientific research. Future studies could focus on the optimization of the synthesis method of MPA-NPN to increase its yield and reduce the complexity of the process. Furthermore, future studies could focus on the development of MPA-NPN analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of MPA-NPN in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, MPA-NPN is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of MPA-NPN involves a multi-step process that requires several chemical reagents and equipment. MPA-NPN has shown potential therapeutic applications in various scientific studies, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. The mechanism of action of MPA-NPN involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and metastasis. Future studies could focus on the optimization of the synthesis method of MPA-NPN and the development of MPA-NPN analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of MPA-NPN involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-naphthol with phthalic anhydride to form 2-(1-hydroxy-2-naphthyl) phthalic acid. This intermediate is then reacted with 4-methoxybenzylamine in the presence of acetic anhydride to form 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthol. The final step involves the esterification of this intermediate with phenoxyacetic acid in the presence of a catalyst to form MPA-NPN.

Scientific Research Applications

MPA-NPN has shown potential therapeutic applications in various scientific studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have shown that MPA-NPN inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, MPA-NPN has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.

properties

IUPAC Name

[1-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO5/c1-38-27-19-16-26(17-20-27)34(35-31(36)22-24-10-4-2-5-11-24)33-29-15-9-8-12-25(29)18-21-30(33)40-32(37)23-39-28-13-6-3-7-14-28/h2-21,34H,22-23H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAKBLNSQIMQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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